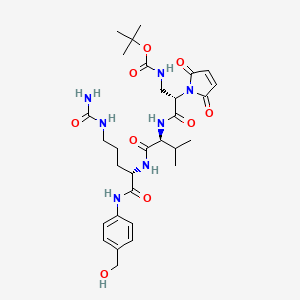

mDPR(Boc)-Val-Cit-PAB

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

mDPR(Boc)-Val-Cit-PAB is a compound that features a combination of several chemical groups, including a Boc-protected amino group, valine, citrulline, and a para-aminobenzyl (PAB) linker. This compound is often used in the field of medicinal chemistry, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mDPR(Boc)-Val-Cit-PAB typically involves multiple steps, each requiring specific reagents and conditions. The Boc-protection of amino groups is a common step in the synthesis of peptides and other complex molecules. This protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) under aqueous or anhydrous conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and other advanced equipment is common in industrial settings to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

mDPR(Boc)-Val-Cit-PAB undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like nickel (Ni) or rhodium (Rh).

Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

The Boc group is stable towards most nucleophiles and bases, making it suitable for various synthetic applications. Deprotection of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.

Scientific Research Applications

mDPR(Boc)-Val-Cit-PAB has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is commonly used in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells. The compound’s stability and reactivity make it suitable for use in various biochemical assays and drug development studies.

Mechanism of Action

The mechanism of action of mDPR(Boc)-Val-Cit-PAB involves the cleavage of the Boc group under acidic conditions, releasing the active amine. This amine can then interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The para-aminobenzyl (PAB) linker plays a crucial role in the release of the active drug moiety in ADCs, ensuring targeted delivery to cancer cells .

Comparison with Similar Compounds

Similar Compounds

Fmoc-Val-Cit-PAB: Similar to mDPR(Boc)-Val-Cit-PAB but uses the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group instead of Boc.

Cbz-Val-Cit-PAB: Uses the Cbz (carbobenzyloxy) protecting group.

Alloc-Val-Cit-PAB: Uses the Alloc (allyloxycarbonyl) protecting group.

Uniqueness

This compound is unique due to its specific combination of protecting groups and linkers, which provide stability and reactivity suitable for targeted drug delivery applications. The Boc group offers advantages in terms of ease of deprotection and compatibility with various synthetic conditions .

Biological Activity

mDPR(Boc)-Val-Cit-PAB is a cleavable linker extensively utilized in the development of antibody-drug conjugates (ADCs). These ADCs combine the targeting ability of monoclonal antibodies with the cytotoxic effects of potent drugs, making them a significant advancement in targeted cancer therapies. This article explores the biological activity of this compound, including its synthesis, stability, and efficacy in preclinical studies.

- Molecular Formula : C₃₀H₄₃N₇O₉

- Molecular Weight : 645.7 g/mol

- CAS Number : 2281797-55-3

- Storage Conditions : Stable as a powder at -20°C for up to 3 years; in solvent at -80°C for 1 year .

This compound functions as a cleavable linker that allows for the selective release of cytotoxic agents within target cells. Upon internalization of the ADC, proteases such as cathepsin B cleave the Val-Cit dipeptide bond, leading to the release of the drug payload specifically in the tumor microenvironment where these enzymes are overexpressed. This mechanism enhances the therapeutic index by minimizing systemic toxicity while maximizing localized drug delivery .

Synthesis and Stability

The synthesis of this compound involves several steps, typically starting from l-citrulline and utilizing standard peptide coupling methods. A notable study reported an improved synthetic route yielding high purity and stability without epimerization issues, which can complicate drug development . The compound exhibits high plasma stability, with reported half-lives in mice and monkeys of approximately 6.0 and 9.6 days, respectively .

Case Studies

- Antitumor Activity : In preclinical models, ADCs incorporating this compound have demonstrated significant antitumor efficacy. For instance, ADCs using this linker were tested in murine xenograft models, showing complete tumor regression in several cases when dosed appropriately .

- Comparative Efficacy : In a comparative study against other linkers such as maleimido-caproyl, ADCs with this compound showed superior stability and drug release profiles in both rat and human plasma samples. This was quantified using LC-MS/MS techniques to evaluate drug loading and release kinetics .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 645.7 g/mol |

| Stability (Half-life) | Mice: 6.0 days; Monkeys: 9.6 days |

| Typical Dosage | 1 mg/kg weekly for three doses |

| Antitumor Response | Complete responses in murine models |

Properties

Molecular Formula |

C30H43N7O9 |

|---|---|

Molecular Weight |

645.7 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate |

InChI |

InChI=1S/C30H43N7O9/c1-17(2)24(36-26(42)21(37-22(39)12-13-23(37)40)15-33-29(45)46-30(3,4)5)27(43)35-20(7-6-14-32-28(31)44)25(41)34-19-10-8-18(16-38)9-11-19/h8-13,17,20-21,24,38H,6-7,14-16H2,1-5H3,(H,33,45)(H,34,41)(H,35,43)(H,36,42)(H3,31,32,44)/t20-,21-,24-/m0/s1 |

InChI Key |

MFRDXMXKXVDYPI-HFMPRLQTSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CNC(=O)OC(C)(C)C)N2C(=O)C=CC2=O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CNC(=O)OC(C)(C)C)N2C(=O)C=CC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.